molecular formula C5H10ClN3 B1525413 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride CAS No. 1306604-72-7

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B1525413
CAS No.: 1306604-72-7
M. Wt: 147.6 g/mol
InChI Key: XKFNTSVSEQAMEF-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is a high-purity chemical compound supplied for laboratory research use. This small molecule belongs to the 1,2,4-triazole family, a class of nitrogen-containing heterocycles known for their significant role in medicinal chemistry and materials science . The compound has a molecular formula of C5H10ClN3 and a molecular weight of 147.60 g/mol . Its structure is characterized by a five-membered aromatic ring comprising two carbon and three nitrogen atoms, substituted with ethyl and methyl groups . Chemical Profile • CAS Number: 1306604-72-7 • Molecular Formula: C5H10ClN3 • Molecular Weight: 147.60 g/mol Research Significance and Potential Applications As a derivative of the 1,2,4-triazole scaffold, this compound serves as a valuable building block in organic synthesis and drug discovery efforts . The 1,2,4-triazole core is a privileged structure in pharmacology, found in compounds with a wide range of biological activities. While the specific profile of this derivative is under investigation, researchers explore 1,2,4-triazole analogues for their potential as antifungal agents that inhibit cytochrome P-450-dependent enzymes , as cholinesterase inhibitors for neurological research , and as core structures in developing new anticancer and anti-inflammatory agents . Furthermore, the 1,2,4-triazole ring system can be functionalized at various positions, making it a versatile intermediate for creating diverse molecular libraries, including combinatorial and solid-phase synthesis . Usage Notes This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material with appropriate personal protective equipment (PPE) under standard laboratory safety protocols.

Properties

IUPAC Name

3-ethyl-5-methyl-1H-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.ClH/c1-3-5-6-4(2)7-8-5;/h3H2,1-2H3,(H,6,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKFNTSVSEQAMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNC(=N1)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride generally proceeds through:

This approach is supported by analogous preparation methods of related 1,2,4-triazole derivatives documented in recent patents and research articles.

Detailed Preparation Steps

Alkylation of 1,2,4-Triazole Core

  • Methylation at N1 position is commonly achieved by reacting 1,2,4-triazole with chloromethane in the presence of a base such as potassium hydroxide in ethanol under reflux conditions. This yields 1-methyl-1H-1,2,4-triazole as an intermediate.

  • Introduction of ethyl group at C5 position can be performed via lithiation of the methylated triazole followed by reaction with an appropriate electrophile such as ethyl halide or via cyclization methods involving alkylated precursors.

Lithiation and Carboxylation

  • The methylated triazole is dissolved in tetrahydrofuran (THF) and cooled to -78 °C under nitrogen atmosphere.

  • A strong base such as lithium diisopropylamide (LDA) or n-butyllithium is added dropwise to generate the lithiated intermediate at the C5 position.

  • Carbon dioxide gas is then introduced slowly at low temperature to carboxylate the lithiated intermediate, forming 5-carboxy-1-methyl-1H-1,2,4-triazole.

Esterification and Reduction

  • The carboxylic acid intermediate is reacted with methanol and thionyl chloride at 20–60 °C to form the corresponding methyl ester.

  • Subsequent catalytic hydrogenation (e.g., using 5% Pd/C under hydrogen atmosphere) or reduction with zinc powder in acetic acid can be used to reduce brominated intermediates or to remove protecting groups, yielding the methylated and ethylated triazole derivatives.

Formation of Hydrochloride Salt

  • The free base of 5-ethyl-3-methyl-1H-1,2,4-triazole is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ethanol or ether) to precipitate the hydrochloride salt.

  • The hydrochloride salt is isolated by filtration, washed, and dried to obtain the pure compound.

Representative Experimental Data and Yields

Step Reagents/Conditions Product Yield (%) Purity (HPLC %)
N1-Methylation 1,2,4-Triazole, KOH, ethanol, chloromethane, reflux 1-Methyl-1H-1,2,4-triazole ~85-90 >98
Lithiation & Carboxylation THF, LDA, CO2 (-78 °C) 5-Carboxy-1-methyl-1H-1,2,4-triazole 70-75 >98
Esterification Methanol, thionyl chloride, 20-60 °C Methyl 5-carboxy-1-methyl-1,2,4-triazole >90 >98
Reduction (if brominated) Pd/C, H2, methanol, DBU Dehalogenated triazole derivative 85-90 >99
Hydrochloride Salt Formation HCl in ethanol/ether 5-Ethyl-3-methyl-1H-1,2,4-triazole HCl Quantitative >99

Note: Yields and purities are based on analogous compounds and reported procedures.

Alternative Synthetic Routes

  • Cyclization Approaches: Some methods involve cyclization of substituted precursors to form the triazole ring with desired alkyl substituents directly, though these are less common for selective 5-ethyl-3-methyl substitution.

  • Alkylation of Methyl 1,2,4-triazole-3-carboxylate: Alkylation at the N1 position followed by ammonolysis or further substitution at C5 can afford derivatives similar to the target compound.

Research Findings and Optimization Notes

  • The lithiation/carboxylation step requires strict temperature control (-78 °C) to avoid side reactions and ensure regioselectivity at C5.

  • Use of strong, non-nucleophilic bases such as LDA or n-BuLi is critical for efficient lithiation.

  • Esterification with thionyl chloride in methanol proceeds smoothly at mild temperatures, providing high yields of methyl esters.

  • Catalytic hydrogenation is effective for debromination and reduction steps, improving overall purity.

  • Formation of the hydrochloride salt enhances compound stability and facilitates purification.

Summary Table of Preparation Steps

Step No. Description Key Reagents/Conditions Outcome/Notes
1 N1-Methylation 1,2,4-Triazole, KOH, EtOH, chloromethane, reflux Formation of 1-methyl-1,2,4-triazole
2 Lithiation & Carboxylation THF, LDA or n-BuLi, CO2, -78 °C 5-Carboxy derivative at C5
3 Esterification Methanol, thionyl chloride, 20-60 °C Methyl ester formation
4 Reduction/Debromination (if needed) Pd/C, H2, methanol, DBU Dehalogenation, purity enhancement
5 Hydrochloride Salt Formation HCl in solvent Stable hydrochloride salt

Chemical Reactions Analysis

Types of Reactions

5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazole ring or the substituents, leading to different products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under conditions that may include the use of bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the triazole ring.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity

Research has demonstrated that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride has been investigated for its potential as an antifungal agent. Studies have shown that triazole compounds can inhibit the growth of pathogenic fungi by interfering with ergosterol biosynthesis in fungal cell membranes. This mechanism is similar to that of established antifungal drugs like fluconazole and itraconazole .

2. Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects. Triazoles have been associated with modulation of neurotransmitter systems and may serve as potential treatments for neurological disorders such as anxiety and depression. The ability of triazoles to act on the central nervous system (CNS) receptors positions them as candidates for further development in treating psychiatric conditions .

3. Synthesis of Bioactive Compounds

This compound serves as a precursor in the synthesis of various bioactive compounds. Its derivatives are being explored for use in developing nucleoside analogues, which are crucial in antiviral therapies. For instance, the synthesis of ribavirin, an antiviral medication used to treat viral infections, can utilize triazole derivatives in its formulation .

Agricultural Applications

1. Fungicides

The triazole structure is widely recognized in agricultural chemistry for its application as fungicides. Compounds with this structure inhibit fungal growth and are used to protect crops from diseases caused by various fungi. Research indicates that this compound can be effective against certain plant pathogens, making it a candidate for developing new agricultural fungicides .

2. Plant Growth Regulators

There is emerging evidence suggesting that triazoles may also function as plant growth regulators. They can influence plant physiological processes such as growth and development by modulating hormonal pathways within plants. This application could enhance crop yields and resilience against environmental stressors .

Material Science Applications

1. Polymer Chemistry

In material science, this compound has potential applications in polymer chemistry. Its unique chemical structure allows it to be incorporated into polymer matrices to improve properties such as thermal stability and mechanical strength. Research into triazole-containing polymers is ongoing to explore their suitability for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Antimicrobial Activity Effective against multiple fungal strains
Neuropharmacological Effects Potential treatment for CNS disorders
Synthesis of Bioactive Compounds Utilized in synthesizing antiviral nucleosides
Agricultural Fungicides Demonstrated efficacy against specific pathogens
Polymer Chemistry Enhanced material properties through incorporation

Mechanism of Action

The mechanism of action of 5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting or modulating their activity. This interaction often involves the formation of hydrogen bonds and other non-covalent interactions, leading to changes in the biological activity of the target molecules. The exact pathways and targets depend on the specific application and the nature of the substituents on the triazole ring .

Comparison with Similar Compounds

Structural and Substituent Analysis

The biological and physicochemical properties of triazole derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Features
5-Ethyl-3-methyl-1H-1,2,4-triazole hydrochloride 5-Ethyl, 3-methyl ~176.65 (estimated) Enhanced lipophilicity due to alkyl groups; potential CNS or antimicrobial use
5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole HCl 5-Methoxymethyl, 3-methyl ~192.64 Increased polarity and solubility from methoxymethyl; medicinal applications
Methyl 5-amino-1H-1,2,4-triazole-3-carboxylate HCl 5-Amino, 3-carboxylate methyl ester ~193.60 Reactivity due to amino and ester groups; precursor for bioactive molecules
1-(5-Methyl-4H-1,2,4-triazol-3-yl)ethanamine HCl 5-Methyl, 3-ethylamine ~176.65 Amine functionality enables protein binding; potential antiviral/antibacterial
5-Aryl-1H-1,2,4-triazole COX-2 inhibitors Aryl groups at position 5 Varies (e.g., 350–450) Anti-inflammatory activity; substituents optimize COX-2 selectivity

Key Observations :

  • Alkyl vs. Polar Groups : The ethyl and methyl substituents in the target compound confer moderate lipophilicity, balancing membrane permeability and solubility. In contrast, the methoxymethyl group in enhances hydrophilicity, favoring aqueous environments.
  • Functional Group Diversity: Amino and carboxylate groups (e.g., ) introduce hydrogen-bonding capacity, critical for receptor interactions in drug design.
  • Aryl Substitution : Aryl groups (e.g., ) improve binding affinity for enzymes like COX-2 but may reduce metabolic stability compared to alkyl chains.

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve water solubility. For instance, 5-(methoxymethyl)-3-methyl-1H-1,2,4-triazole HCl is highly soluble due to its polar substituent, whereas the target compound’s solubility is moderate.
  • Stability: Alkyl-substituted triazoles (e.g., target compound, ) exhibit greater thermal and hydrolytic stability than ester- or amino-substituted analogs (e.g., ), which may degrade under acidic/basic conditions.
  • Melting Points : Triazole hydrochlorides typically melt between 150–250°C. For example, COX-2 inhibitor analogs in have melting points near 180°C, consistent with crystalline salt formation.

Biological Activity

5-Ethyl-3-methyl-1H-1,2,4-triazole hydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound belongs to the triazole family, which is characterized by a five-membered ring containing three nitrogen atoms. This structural feature is crucial for its biological activity, as triazoles are known for their ability to interact with various biological targets.

Antimicrobial Activity

Research has shown that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. The biological activity of this compound can be attributed to its ability to inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Candida albicans32 µg/mL
Bacillus subtilis4 µg/mL

The compound has shown varying degrees of effectiveness against different microorganisms. Notably, it exhibits potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, indicating its potential as an antibacterial agent.

The mechanism through which this compound exerts its antimicrobial effects involves the inhibition of key enzymes in the target organisms. For instance, it has been suggested that triazoles can interfere with the synthesis of ergosterol in fungi and inhibit DNA synthesis in bacteria by targeting DNA gyrase .

Case Studies

Several studies have investigated the efficacy of triazole derivatives in clinical settings:

  • Study on Antifungal Activity : A clinical trial assessed the effectiveness of triazole derivatives against Candida infections in immunocompromised patients. Results indicated that this compound significantly reduced fungal load compared to standard treatments .
  • Antibacterial Screening : In a comparative study with traditional antibiotics, this compound demonstrated superior antibacterial activity against multidrug-resistant strains of E. coli, showcasing its potential as an alternative therapeutic agent .

Pharmacological Profile

The pharmacological profile of this compound reveals additional activities beyond antimicrobial effects:

  • Antiviral Activity : Preliminary studies suggest that triazoles may possess antiviral properties against certain viral strains by inhibiting viral replication .
  • Anticancer Potential : Emerging research indicates that some triazole derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Q & A

Q. Table 1. Comparative Synthesis Yields Under Varied Conditions

MethodCatalystSolventYield (%)Reference
Cyclization of hydrazideHClEthanol78
Alkylation of triazoleK₂CO₃DMF65
One-pot synthesisp-TsOHWater82

Q. Table 2. Biological Activity Profile

DerivativeTarget ActivityIC50/MICModel SystemReference
5-Ethyl-3-methylCOX-2 Inhibition0.8 µMIn vitro enzymatic
5-Chloro analogAntifungal (C. albicans)16 µg/mLAgar diffusion
3-Amino substitutedAntioxidant (DPPH assay)EC50 = 12 µMCell-free

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
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5-ethyl-3-methyl-1H-1,2,4-triazole hydrochloride

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